Cas no 159992-06-0 (4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester)

4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester 化学的及び物理的性質
名前と識別子
-
- 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester
-
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R252133-1mg |
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester |
159992-06-0 | 1mg |
$758.00 | 2023-05-17 | ||
TRC | R252133-5mg |
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester |
159992-06-0 | 5mg |
$2601.00 | 2023-05-17 | ||
TRC | R252133-2.5mg |
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester |
159992-06-0 | 2.5mg |
$1372.00 | 2023-05-17 | ||
TRC | R252133-10mg |
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester |
159992-06-0 | 10mg |
$4920.00 | 2023-05-17 | ||
TRC | R252133-25mg |
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester |
159992-06-0 | 25mg |
$ 11200.00 | 2023-09-06 |
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Esterに関する追加情報
Research Update on 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester (CAS: 159992-06-0)
4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester (CAS: 159992-06-0) is a retinoic acid derivative that has garnered significant attention in recent years due to its potential therapeutic applications in dermatology, oncology, and metabolic disorders. This compound is a glucuronide conjugate of 4-oxo-9-cis-retinoic acid, which itself is a metabolite of 9-cis-retinoic acid, a known ligand for retinoid X receptors (RXRs). The conjugation with β-D-glucopyranuronic acid enhances its solubility and may modulate its pharmacokinetic properties, making it a promising candidate for drug development.
Recent studies have focused on elucidating the biological activities and mechanisms of action of 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent RXR agonistic activity, with a higher selectivity for RXR subtypes compared to its parent compound. The study also highlighted its improved metabolic stability in vivo, suggesting potential advantages for clinical applications. Furthermore, the compound's ability to modulate lipid metabolism and inflammation has been explored in preclinical models of non-alcoholic fatty liver disease (NAFLD), where it showed promising anti-inflammatory and anti-fibrotic effects.
In the field of dermatology, 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester has been investigated for its role in regulating keratinocyte differentiation and proliferation. A 2022 study in Experimental Dermatology reported that this compound can effectively induce epidermal differentiation markers while minimizing the irritative effects commonly associated with retinoid therapy. This finding positions it as a potential alternative for treating conditions like psoriasis and acne, where conventional retinoids often cause significant side effects.
From a pharmacokinetic perspective, recent advancements in analytical methods have enabled more precise quantification of 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester in biological matrices. A 2023 paper in Analytical and Bioanalytical Chemistry described a novel LC-MS/MS method for its detection, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL. This methodological improvement is critical for future clinical studies, as it allows for accurate monitoring of drug levels and metabolism in patients.
Despite these promising developments, challenges remain in the clinical translation of 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester. The compound's stability in formulation, potential drug-drug interactions, and long-term safety profile require further investigation. Ongoing research is exploring novel delivery systems, such as nanoparticle-based carriers, to enhance its bioavailability and tissue targeting. As of 2024, no clinical trials have been registered for this compound, but preclinical data strongly support its advancement to Phase I studies.
In conclusion, 4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester represents an exciting area of research in retinoid pharmacology. Its unique pharmacological profile, combining RXR selectivity with improved metabolic properties, offers new opportunities for therapeutic intervention in multiple disease areas. Future research should focus on bridging the gap between promising preclinical results and clinical validation, with particular attention to optimizing its therapeutic index for human use.
159992-06-0 (4-oxo-9-cis-Retinoic Acid β-D-Glucopyranuronosyl Ester) 関連製品
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)
- 873002-94-9(N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide)
- 1019549-55-3(1-methyl-N-(3-methylbutyl)piperidin-4-amine)
- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)
- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)
- 2229395-99-5(O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine)
- 2248316-79-0(6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 1432680-10-8(2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine)



